molecular formula C23H43NO5 B1671662 Stearoyl glutamic acid CAS No. 3397-16-8

Stearoyl glutamic acid

Cat. No. B1671662
CAS RN: 3397-16-8
M. Wt: 413.6 g/mol
InChI Key: ATFFFUXLAJBBDE-FQEVSTJZSA-N
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Description

Stearoyl glutamic acid is a compound formed by the esterification of the amino acid L-glutamic acid with stearic acid . This combination results in a molecule that possesses both hydrophilic and lipophilic properties . It is used in cosmetic formulations and acts as a skin care agent .


Synthesis Analysis

The synthesis of Stearoyl glutamic acid involves the esterification of the amino acid L-glutamic acid with stearic acid . More detailed information about the synthesis process can be found in the paper titled "Formation of quasi-stable nanostructures from L-N-stearoyl glutamic acid and its dimethyl ester on solid surfaces" .


Molecular Structure Analysis

Stearoyl glutamic acid has a molecular formula of C23H43NO5 . Its average mass is 413.591 Da and its monoisotopic mass is 413.314117 Da . The structure of Stearoyl glutamic acid contains both hydrophilic and lipophilic properties, making it particularly useful in cosmetic and skincare formulations .


Chemical Reactions Analysis

Stearoyl glutamic acid has been observed to form quasi-stable nanostructures . The self-assembling of Stearoyl glutamic acid and its dimethyl ester has been revealed by atomic force microscopy (AFM) . The difference in size, shape, and behavior of the objects, detected on the surface, depends on their chemical nature, solvent, and AFM substrate, as well as deposition technique .


Physical And Chemical Properties Analysis

Stearoyl glutamic acid is a white powder . It is soluble in water and stable under normal conditions . Its elemental analysis shows that it contains C, 66.79; H, 10.48; N, 3.39; O, 19.34 .

Scientific Research Applications

1. Synthesis and Properties

Stearoyl glutamic acid (C18 Glu) has been synthesized and investigated for its gelation properties. C18 Glu can gel solvents like chloroform and a mixed ethanol/water solution, exhibiting the ability to self-assemble into nanowires in chloroform and lamellar-like microstructures in mixed ethanol/water. This reveals its potential as a gelator with multi-hydrogen bonding sites, useful in various applications like material science and nanotechnology (Key, 2004).

2. Chiral Discrimination

N-stearoyl-glutamic acid has been utilized to investigate chiral discrimination at interfaces, crucial in understanding molecular interactions in biological systems. Studies using surface pressure-area measurements and atomic force microscopy demonstrated its ability to exhibit chiral discrimination, particularly on aqueous CdCl2 solution subphases. This suggests potential applications in the field of stereochemistry and pharmaceuticals (Zhang et al., 2001).

3. Role in Excitatory Neurotransmission

While not directly related to stearoyl glutamic acid, research on glutamic acid, its core structure, has shown its significance as a major excitatory neurotransmitter in the mammalian central nervous system. This has implications for understanding neurodegenerative disorders and developing neurotransmitter receptor antagonists (Catarzi et al., 2007).

4. Potential in Sensor Technology

Glutamate detection, crucial in clinical applications and food processing industries, is being advanced through the development of micro and nanostructured sensor platforms. This highlights the potential of using molecular structures like stearoyl glutamic acid in enhancing sensor performance characteristics (Jamal et al., 2018).

5. Biopolymer Applications

Poly(glutamic acid), closely related to stearoyl glutamic acid, has garnered interest due to its biocompatibility, non-immunogenicity, and biodegradability. Its composites have been studied for medical applications such as antimicrobial materials, vaccine adjuvants, cancer therapy, and tissue regeneration, indicating the vast potential of glutamic acid derivatives in biomedicine (Park et al., 2021).

Future Directions

The ability of Stearoyl glutamic acid to form highly ordered nanostructures sheds light on the functioning of biomolecules in living organisms and allows the development of new agents for drug delivery and additives for food improvement . Future research could focus on the creation of novel polymers for potential medical applications .

properties

IUPAC Name

(2S)-2-(octadecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFFFUXLAJBBDE-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019641
Record name N-Stearoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearoyl glutamic acid

CAS RN

3397-16-8
Record name N-Stearoyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3397-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid, N-stearoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxooctadecyl)-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEAROYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R4O71786G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
TI Sharipov, IM Sakhautdinov, RF Talipov… - Journal of Nanoparticle …, 2023 - Springer
… Here, we report on self-assembling of L-N-stearoyl glutamic acid and its dimethyl ester revealed by atomic force microscopy (AFM). The difference in size, shape, and behavior of the …
Number of citations: 2 link.springer.com
YJ Zhang, Y Song, Y Zhao, TJ Li, L Jiang, D Zhu - Langmuir, 2001 - ACS Publications
… A kind of amino acid amphiphile (N-stearoyl-glutamic acid) was synthesized and used to … l enantiomer and the racemate of N-stearoyl-glutamic acid. The π−A isotherms indicated that …
Number of citations: 31 pubs.acs.org
SM Varvarenko, NV Puzko, AS Voronov, IA Dron… - 2012 - essuir.sumdu.edu.ua
… Polycondensation was successfully conducted using N-stearoyl glutamic acid, glutamic acid with acetyl protective group and diols in the range of molecular mass 100-2000 Da. …
Number of citations: 4 essuir.sumdu.edu.ua
CL Burnett, B Heldreth, WF Bergfeld… - … journal of toxicology, 2017 - journals.sagepub.com
… Stearoyl glutamic acid 3397-16-8 Stearoyl glutamic acid is the substituted amino acid that conforms to the formula. Stearoyl glutamic acid is the amide formed from the reaction of …
Number of citations: 28 journals.sagepub.com
NV Puzko, SS Varvarenko, AS Voronov… - Proceedings of the …, 2012 - irbis-nbuv.gov.ua
… Polycondensation was successfully conducted using N-stearoyl glutamic acid, glutamic acid with acetyl protective group and diols in the range of molecular mass 100-2000 Da. …
Number of citations: 0 www.irbis-nbuv.gov.ua
D Yang - 2005 - oaktrust.library.tamu.edu
… The synthesis of N-stearoyl glutamic acid (N-SGA) is similar to the prepration of N-SG. After stearoyl chloride is prepared, enantiomeric and racemic glutamic acids can be conjugated to …
Number of citations: 5 oaktrust.library.tamu.edu
I Weissbuch, MJ Weygand, K Kjaer… - HASYLAB annual report …, 2004 - hasyweb.desy.de
… Monolayers of racemic N α -stearoyl-glutamic acid have been reported to display a … α stearoyl-glutamic acid and N α -stearoyl-aspartic acid and studied their self-assembly, by …
Number of citations: 2 hasyweb.desy.de
MR Palmer, JM Hagerman, LM Matano… - Journal of colloid and …, 2013 - Elsevier
… Surface pressure-molecular area (Π-A) isotherms and fluorescence microscopy were used to investigate the interactions between N-stearoyl-glutamic acid (l- and d-) and l-arginine at …
Number of citations: 3 www.sciencedirect.com
FJ Zeelen, E Havinga - … des Travaux Chimiques des Pays‐Bas, 1958 - Wiley Online Library
… In order to check the procedure in this respect we hydrolyzed both the dimethyl ester and the diethyl ester of stearoylglutamic acid: the end products were identical. In a comparable way …
Number of citations: 28 onlinelibrary.wiley.com
A Stasiuk, N Fihurka, V Vlizlo, S Prychak… - Chem. Chem …, 2022 - researchgate.net
… In this study, N-stearoylglutamic acid was used as it gave high yields of PPAA of the polyester type described above. The ratio between the number of hydroxyl and carboxyl groups 9:10 …
Number of citations: 6 www.researchgate.net

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